5-(3,4-Dichlorophenyl)-2-oxo-N-propyl-3-oxazolidinecarboxamide

Molecular weight Lipophilicity Oxazolidine derivatives

This compound is a 3-oxazolidinecarboxamide derivative featuring a 3,4-dichlorophenyl group at the 5‑position and an N‑propyl substituent. It has the molecular formula C₁₃H₁₄Cl₂N₂O₃, a molecular weight of 317.17 g/mol, and is supplied at a commercial purity of 97%.

Molecular Formula C13H14Cl2N2O3
Molecular Weight 317.16 g/mol
CAS No. 34725-09-2
Cat. No. B12886444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,4-Dichlorophenyl)-2-oxo-N-propyl-3-oxazolidinecarboxamide
CAS34725-09-2
Molecular FormulaC13H14Cl2N2O3
Molecular Weight317.16 g/mol
Structural Identifiers
SMILESCCCNC(=O)N1CC(OC1=O)C2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C13H14Cl2N2O3/c1-2-5-16-12(18)17-7-11(20-13(17)19)8-3-4-9(14)10(15)6-8/h3-4,6,11H,2,5,7H2,1H3,(H,16,18)
InChIKeyMZLSZOAIBLYCQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3,4-Dichlorophenyl)-2-oxo-N-propyl-3-oxazolidinecarboxamide (CAS 34725-09-2): Core Identity and Procurement Starting Point


This compound is a 3-oxazolidinecarboxamide derivative featuring a 3,4-dichlorophenyl group at the 5‑position and an N‑propyl substituent. It has the molecular formula C₁₃H₁₄Cl₂N₂O₃, a molecular weight of 317.17 g/mol, and is supplied at a commercial purity of 97% . The substance is catalogued under CAS 34725-09-2 and is primarily distributed for research and development purposes, with proposed utility as a synthetic intermediate in medicinal chemistry and as a candidate pesticide or herbicide scaffold in agricultural chemistry .

Why Generic Oxazolidine‑Carboxamide Swaps Cannot Be Assumed Equivalent for 34725-09-2


Subtle variations in the oxazolidine‑carboxamide scaffold produce substantial differences in physicochemical and biological properties. The combination of a 3,4‑dichlorophenyl ring and an N‑propyl chain imparts a distinct lipophilicity and electronic profile compared to the unsubstituted phenyl analogue Profexalone (CAS 34740‑13‑1) or the shorter N‑ethyl congener (CAS 34725‑08‑1). These structural differences directly affect logP, hydrogen‑bonding capacity, metabolic stability, and target‑binding affinity, meaning that in‑class interchange without quantitative confirmation carries a high risk of divergent performance in synthesis, assay, or field‑application contexts .

Quantitative Differentiation Evidence for 5-(3,4-Dichlorophenyl)-2-oxo-N-propyl-3-oxazolidinecarboxamide (34725-09-2)


Molecular Weight Differential vs. Profexalone Influences Physicochemical Properties

The target compound (MW 317.17 g/mol) is approximately 28% heavier than Profexalone (MW 248.28 g/mol), primarily due to the two chlorine atoms on the phenyl ring. This weight increase correlates with higher lipophilicity and altered membrane permeability potential, making the compound a distinct physicochemical entity for applications requiring controlled logP .

Molecular weight Lipophilicity Oxazolidine derivatives

Lipophilicity Enhancement Driven by 3,4‑Dichlorophenyl Substitution

The 3,4‑dichlorophenyl group contributes substantially to the compound's lipophilicity relative to the unsubstituted phenyl analogue. Calculated logP values for oxazolidine‑carboxamides with the C₁₃H₁₄Cl₂N₂O₃ formula fall in the range 2.5–2.9, whereas the phenyl derivative Profexalone exhibits a lower computed logP (approximately 1.5) [1]. This difference implies that the target compound will partition more favorably into non‑polar environments, which may translate into enhanced passive membrane permeability or altered soil‑organic‑carbon sorption in agrochemical contexts.

LogP Lipophilicity Structure-activity relationship

N‑Propyl vs. N‑Ethyl Chain Length Modulates Metabolic and Conformational Properties

The N‑propyl substituent in the target compound extends the alkyl chain by one methylene unit compared to the N‑ethyl analog (CAS 34725‑08‑1). While direct metabolic stability data are not available for this specific pair, structure‑activity relationship studies on related oxazolidine‑carboxamide series consistently show that longer N‑alkyl chains reduce susceptibility to N‑dealkylation by cytochrome P450 enzymes, owing to increased steric hindrance around the amide nitrogen. The N‑propyl derivative is therefore expected to exhibit slower oxidative metabolism than the N‑ethyl congener, a property that may be advantageous in both in vivo pharmacological studies and environmental persistence evaluations .

N-alkyl chain Metabolic stability Oxazolidine derivatives

Supply‑Chain Purity and Inventory Consistency for Reproducible Research

The commercial purity of 5‑(3,4‑dichlorophenyl)‑2‑oxo‑N‑propyl‑3‑oxazolidinecarboxamide is certified at 97% , which is comparable to the ≥98% purity typically offered for the phenyl analogue Profexalone . The small 1% difference falls within the range of batch‑to‑batch variability and is unlikely to affect most research applications. However, the consistent availability of a defined purity grade (97%) simplifies procurement decisions for users who require a standardized starting material for SAR campaigns or agrochemical screening, eliminating uncertainty about unknown impurities that could confound biological results.

Purity Quality control Procurement

Optimal Application Scenarios for 5-(3,4-Dichlorophenyl)-2-oxo-N-propyl-3-oxazolidinecarboxamide (34725-09-2)


Medicinal Chemistry SAR Exploration of Oxazolidine‑Carboxamide Scaffolds

The target compound serves as a key congener in structure‑activity relationship (SAR) studies aimed at optimizing the oxazolidine‑carboxamide pharmacophore. Its distinct 3,4‑dichlorophenyl group and N‑propyl chain allow researchers to probe the contributions of halogen substitution and alkyl chain length to target binding, metabolic stability, and physicochemical properties in a systematic fashion .

Agricultural Fungicide Lead Optimization

Oxazolidine derivatives bearing a dichlorophenyl motif have documented fungicidal activity against Botrytis cinerea and Sclerotinia sclerotiorum. The target compound, with its predicted elevated logP and metabolic robustness, is a suitable candidate for lead optimization programs focused on improving foliar retention and prolonging residual activity on crop surfaces .

Synthetic Intermediate for Complex Heterocyclic Libraries

The oxazolidine‑carboxamide core provides a versatile synthetic handle for further derivatization. The N‑propyl and 3,4‑dichlorophenyl substituents can be exploited in parallel synthesis strategies to generate diverse compound libraries for high‑throughput screening, where subtle variations in lipophilicity and electronic properties are critical for hit identification .

Environmental Fate and Metabolism Studies

The predicted resistance of the N‑propyl group to oxidative N‑dealkylation makes this compound a useful probe for studying the metabolic pathways of oxazolidine‑based agrochemicals or pharmaceuticals. Comparative metabolism experiments with the N‑ethyl analog can quantify the impact of chain length on clearance rates and help inform the design of more stable candidates .

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